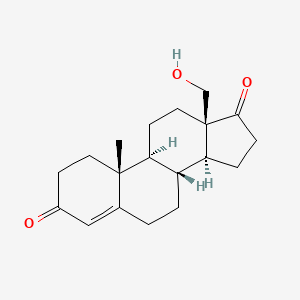

18-Hydroxy-4-androstene-3,17-dione

Description

Structure

3D Structure

Properties

CAS No. |

7121-60-0 |

|---|---|

Molecular Formula |

C19H26O3 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S)-13-(hydroxymethyl)-10-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H26O3/c1-18-8-6-13(21)10-12(18)2-3-14-15(18)7-9-19(11-20)16(14)4-5-17(19)22/h10,14-16,20H,2-9,11H2,1H3/t14-,15+,16+,18+,19-/m1/s1 |

InChI Key |

ZZHNYTLKRMBVAI-NLPXPOPTSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)CO |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)CO |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)CO |

Synonyms |

18-hydroxy-4-androstene-3,17-dione 18-OHA |

Origin of Product |

United States |

Biosynthesis and Formation Pathways of 18 Hydroxy 4 Androstene 3,17 Dione

Precursor Substrates and Initial Steps in Steroidogenesis

All steroid hormones are derived from cholesterol. The biosynthesis pathway, known as steroidogenesis, begins with the transport of cholesterol into the mitochondria of steroidogenic cells, a process that is considered the rate-limiting step in hormone production. wikipedia.orgcolostate.edu Inside the mitochondria, the enzyme CYP11A1 (also known as P450scc or cholesterol desmolase) cleaves the side chain of cholesterol to form pregnenolone (B344588). wikipedia.orgcolostate.edu

Pregnenolone is the universal precursor to all five major classes of steroid hormones: progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. colostate.edufullscript.com From pregnenolone, the pathway to androstenedione (B190577), the direct precursor to 18-Hydroxy-4-androstene-3,17-dione, involves a series of enzymatic reactions. ontosight.ainih.gov These reactions are catalyzed by enzymes from the cytochrome P450 superfamily and the hydroxysteroid dehydrogenase (HSD) family. oup.com

Androstenedione is a C19 steroid synthesized primarily in the adrenal glands and the gonads. nih.gov Within the adrenal cortex, the zona reticularis is a key site for the production of androgens, including androstenedione. wikipedia.orgwikipedia.org The formation of androstenedione from pregnenolone can proceed through several steps involving enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD), which is critical for the biosynthesis of all steroid hormones, and CYP17A1, which possesses both 17α-hydroxylase and 17,20-lyase activities. oup.comresearchgate.net

Key Precursors in the Steroidogenesis Pathway to Androstenedione

| Precursor | Description |

|---|---|

| Cholesterol | The foundational molecule for all steroid hormone synthesis. wikipedia.orgcolostate.edu |

| Pregnenolone | Formed from cholesterol, it is the common precursor for all classes of steroid hormones. colostate.edu |

| Progesterone | Can be formed from pregnenolone and serves as an intermediate in the pathway. fullscript.com |

| 17α-Hydroxypregnenolone | An intermediate formed by the 17α-hydroxylase activity of CYP17A1. |

| Dehydroepiandrosterone (DHEA) | A key androgen precursor formed by the 17,20-lyase activity of CYP17A1. wikipedia.org |

| Androstenedione | The direct precursor substrate for the 18-hydroxylation reaction, synthesized in the adrenal cortex and gonads. ontosight.ainih.gov |

Enzymatic Catalysis of 18-Hydroxylation

The final step in the formation of this compound is the hydroxylation of androstenedione at the C18 position. This reaction is catalyzed by a specific member of the cytochrome P450 enzyme family. ontosight.ai

Cytochrome P450 (CYP) enzymes are a large family of heme-containing monooxygenases. nih.govnih.gov They play a central role in the metabolism of a wide variety of compounds, including the synthesis and degradation of steroid hormones. oup.comnih.gov These enzymes catalyze a range of oxidative reactions, with hydroxylation—the insertion of a hydroxyl group (-OH) into a C-H bond—being a hallmark function. nih.govnih.gov The formation of this compound from androstenedione is an example of such a hydroxylation reaction, catalyzed by an enzyme with 18-hydroxylase activity. ontosight.ainih.gov

Within the adrenal cortex, two closely related enzymes, CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase), are responsible for the final steps in glucocorticoid and mineralocorticoid synthesis, respectively. nih.govnih.gov While both can hydroxylate steroids, they exhibit distinct specificities and are located in different zones of the adrenal cortex.

CYP11B1 (11β-hydroxylase): This enzyme is found predominantly in the zona fasciculata of the adrenal gland. nih.govoup.com Its primary function is to catalyze the 11β-hydroxylation of 11-deoxycortisol to produce cortisol. nih.gov While CYP11B1 can metabolize androstenedione, it primarily yields 11β-hydroxyandrostenedione. nih.govnih.gov

CYP11B2 (Aldosterone Synthase): This multifunctional enzyme is expressed in the zona glomerulosa of the adrenal cortex. ontosight.aiwikipedia.org CYP11B2 is unique in its ability to catalyze a sequence of three oxidations on its substrate: 11β-hydroxylation, followed by 18-hydroxylation, and finally an 18-oxidation to produce aldosterone (B195564). nih.gov Research has shown that recombinant human P450 11B2 can oxidize androstenedione to yield multiple products, including 11β-hydroxyandrostenedione and, crucially, 18-hydroxyandrostenedione . nih.gov This identifies CYP11B2 as the key enzyme responsible for the biosynthesis of this compound.

Comparison of Adrenal CYP11B Enzymes

| Enzyme | Primary Location (Adrenal Cortex) | Primary Function | Activity on Androstenedione |

|---|---|---|---|

| CYP11B1 | Zona Fasciculata | Cortisol synthesis (11β-hydroxylation) nih.gov | Produces 11β-hydroxyandrostenedione nih.govnih.gov |

| CYP11B2 | Zona Glomerulosa | Aldosterone synthesis (11β- and 18-hydroxylation/oxidation) nih.govwikipedia.org | Produces 11β-hydroxyandrostenedione and 18-hydroxyandrostenedione nih.gov |

The ability of a cytochrome P450 enzyme to hydroxylate a specific carbon atom (regioselectivity) with a specific spatial orientation (stereoselectivity) is a fundamental challenge in chemistry. nih.govresearchgate.net In nature, this precision is achieved through the intricate three-dimensional structure of the enzyme's active site. researchgate.net

The catalytic cycle of P450 enzymes involves a highly reactive iron-oxo species (Compound I) that abstracts a hydrogen atom from the substrate. nih.gov The resulting substrate radical then combines with the iron-bound hydroxyl group to form the hydroxylated product. The regioselectivity of this process is dictated by the binding orientation of the substrate within the active site, which positions a specific C-H bond in close proximity to the reactive iron-oxo species. nih.gov

In the case of CYP11B2, its active site is uniquely structured to perform sequential oxidations at the C11 and C18 positions of its substrates. The binding of androstenedione within the CYP11B2 active site facilitates the abstraction of a hydrogen atom from the C18 methyl group, leading to the formation of this compound. While the precise molecular interactions governing this specific orientation for androstenedione are a subject of ongoing research, the inherent catalytic function of CYP11B2 for 18-hydroxylation is well-established from its role in aldosterone synthesis. nih.gov Studies involving protein engineering have demonstrated that even single amino acid changes within the active site of a P450 enzyme can dramatically alter its regio- and stereoselectivity for steroid substrates, highlighting the critical role of protein structure in determining the reaction's outcome. researchgate.netasm.orgacs.org

Enzymatic Transformations and Metabolic Interconversions of 18 Hydroxy 4 Androstene 3,17 Dione

Downstream Conversion Pathways

The metabolic pathways of 18-OH-A4 involve both oxidative and reductive transformations, leading to a diverse array of biologically active and inactive compounds.

Reductive Transformations and Metabolite Derivations

In addition to oxidative pathways, 18-OH-A4 and related compounds undergo extensive reductive transformations. The metabolism of the structurally similar 4-hydroxyandrostenedione involves numerous reductive steps. nih.govdshs-koeln.de These include the reduction of the 3-keto and 17-keto groups, as well as the saturation of the A-ring, leading to a variety of dihydroxy and trihydroxy metabolites. nih.gov

For instance, the phase I metabolism of 4-hydroxyandrostenedione results in reduction products such as 3β-hydroxy-5α-androstane-4,17-dione and 3α-hydroxy-5β-androstane-4,17-dione. nih.gov Further reduction can lead to various isomers of 3,4-dihydroxy-5-androstan-17-one. nih.gov The 17-keto group can also be reduced, yielding 17β-hydroxylated analogs. nih.gov

The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) is crucial for the reduction of the 17-keto group of androstenedione (B190577) to form testosterone (B1683101). mdpi.comwikipedia.org Various isoforms of 17β-HSD exist, with different substrate specificities and tissue distributions. While the direct reductive metabolites of 18-OH-A4 are less characterized, the metabolic patterns of similar C19 steroids suggest that it likely undergoes analogous reductive transformations.

Enzyme Kinetics and Substrate Specificity in 18-Hydroxysteroid Metabolism

The enzymatic reactions involving 18-hydroxylated steroids are governed by specific enzyme kinetics and substrate affinities. Aldosterone (B195564) synthase (CYP11B2) exhibits a high affinity for its substrates in the terminal steps of aldosterone synthesis. nih.gov For example, the apparent Michaelis constant (Km) of aldosterone synthase for 11-deoxycorticosterone is approximately 0.11 micromol/liter. nih.gov In contrast, its affinity for 18-hydroxydeoxycorticosterone is significantly lower, with a Km of 4.76 micromol/liter. nih.gov

The enzyme 18-hydroxylase, responsible for the synthesis of 18-OH-A4 from androstenedione, is a key enzyme in this pathway. ontosight.ai Studies on the 18-hydroxylation of corticosterone (B1669441) have indicated that the enzyme system responsible for this reaction may be distinct from that which hydroxylates deoxycorticosterone, suggesting the presence of multiple 18-hydroxylase activities with different substrate preferences. nih.gov

In the context of reductive metabolism, ketoreductases play a significant role. For example, a ketoreductase (KR-2) has been identified that stereo-selectively reduces 4-androstene-3,17-dione to testosterone, with a Km value of 2.22 mmol/L for its substrate. mdpi.com The study of enzyme kinetics in reversed micelles has provided insights into the behavior of hydroxysteroid dehydrogenases, demonstrating that the kinetic parameters can be influenced by the microenvironment. nih.gov

Interactive Table: Enzyme Kinetic Parameters

| Enzyme | Substrate | Product | Km Value | Notes |

| Aldosterone synthase (CYP11B2) | 11-Deoxycorticosterone | Corticosterone, 18-Hydroxycorticosterone (B144385), Aldosterone | 0.11 µM | High affinity substrate. nih.gov |

| Aldosterone synthase (CYP11B2) | 18-Hydroxydeoxycorticosterone | 18-Hydroxycorticosterone, Aldosterone | 4.76 µM | Lower affinity compared to 11-deoxycorticosterone. nih.gov |

| Ketoreductase 2 (KR-2) | 4-Androstene-3,17-dione | Testosterone | 2.22 mM | Stereo-selective reduction. mdpi.com |

| Aromatase | Androstenedione | Estrone (B1671321) | - | 4-Hydroxy-4-androstene-3,17-dione is a competitive inhibitor with a Ki of 2.7 nM. nih.gov |

Interaction with Steroidogenic Enzyme Systems and Associated Pathways

18-OH-A4 and its metabolites can interact with various steroidogenic enzymes, influencing the broader network of steroid hormone synthesis. The steroidogenic pathways begin with cholesterol and diverge to produce mineralocorticoids, glucocorticoids, and sex steroids. fullscript.com

18-OH-A4 is an integral part of the mineralocorticoid pathway leading to aldosterone. ontosight.ai Its precursor, androstenedione, is a central hub in steroidogenesis, capable of being converted to testosterone by 17β-HSD or to estrone by aromatase (CYP19A1). wikipedia.orgnih.gov Therefore, the regulation of enzymes that metabolize androstenedione can indirectly affect the pool of substrate available for 18-OH-A4 synthesis.

Compounds structurally related to 18-OH-A4 have been shown to be potent inhibitors of key steroidogenic enzymes. For instance, 4-hydroxy-4-androstene-3,17-dione is a powerful competitive inhibitor of aromatase, with a Ki of approximately 2.7 nM. nih.gov This inhibition is highly specific, as the compound has minimal effects on 5α-reductase activity or androgen receptor binding at concentrations that effectively block aromatase. nih.gov

The metabolism of steroids is also influenced by various cytochrome P450 enzymes, which exhibit broad substrate specificity. asm.org Microbial P450s have been studied for their ability to hydroxylate steroids at various positions, and understanding their structure and function can provide insights into the metabolism of endogenous steroids. asm.orgasm.org

Analytical Methodologies for 18 Hydroxy 4 Androstene 3,17 Dione Research

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a cornerstone technique for steroid analysis due to its high sensitivity and selectivity. nih.gov When coupled with chromatographic separation, it allows for the precise identification and quantification of specific steroid molecules, even at low concentrations.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for analyzing androgens and their metabolites, including hydroxylated species like 18-Hydroxy-4-androstene-3,17-dione. This method combines the superior separation capabilities of liquid chromatography with the mass-selective detection of mass spectrometry. nih.gov

Researchers often employ ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) for enhanced resolution and sensitivity. The selectivity of the UPLC method allows for the chromatographic resolution of isobaric steroids—compounds that have the same mass but different structures—which is a common challenge in steroid analysis. mdpi.com For instance, a UPLC-MS/MS method developed for adrenal steroids like 17-hydroxyprogesterone (17-OHP), androstenedione (B190577) (A4), and cortisol demonstrates excellent linearity and precision, which is applicable to similar compounds.

To improve ionization efficiency and detection sensitivity for hydroxy- and keto-androgens, chemical derivatization is often used. nih.gov Hydroxy-androgens can be derivatized with picolinic acid, while keto-androgens can be treated with Girard P reagent. This strategy can enhance detection sensitivity to the picogram level on the column. nih.gov

Table 1: Example LC-MS/MS Parameters for Adrenal Steroid Analysis

| Parameter | Setting |

|---|---|

| LC System | ACQUITY UPLC |

| Column | ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 50 mm |

| Column Temperature | 60 °C |

| Mobile Phase A | Aqueous solution |

| Mobile Phase B | Methanol |

| Flow Rate | 0.25 mL/min |

| MS System | Xevo TQ MS |

| Ionization Mode | Electrospray Ionization (ESI) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

This table is illustrative of a typical setup for related steroid analysis.

Gas chromatography-mass spectrometry (GC-MS) is another classic and robust technique for steroid profiling. nih.gov It is particularly useful for analyzing the complex mixture of steroid metabolites found in biological samples like plasma and urine. Before analysis, steroids are often derivatized to increase their volatility and thermal stability for the gas chromatography process.

A stable isotope dilution/gas chromatography-mass spectrometry (ID/GC-MS) method has been successfully used to profile steroids such as 17α-hydroxyprogesterone, 4-androstenedione, and testosterone (B1683101) in plasma. nih.gov This approach is considered a highly accurate physicochemical method and is often recommended when immunoassays yield questionable results due to matrix effects or cross-reactivity. nih.gov The use of stable isotope-labeled internal standards improves the accuracy and reproducibility of quantification.

Ion mobility-mass spectrometry (IM-MS) is an advanced analytical technique that adds another dimension of separation to traditional mass spectrometry. nih.gov It separates ions based on their size, shape, and charge as they drift through a gas-filled cell under the influence of an electric field. mdpi.comyoutube.com This separation, which occurs on a millisecond timescale, is particularly advantageous for distinguishing between steroid isomers that are difficult to resolve by chromatography and mass spectrometry alone. nih.gov

The collision cross-section (CCS) is a key measurement derived from IM-MS, representing the size and shape of an ion. cleancompetition.org Even subtle differences in the molecular structure between steroid isomers can lead to measurable differences in their CCS values, enabling their differentiation. cleancompetition.org Coupling liquid chromatography with ion mobility-mass spectrometry (LC-IM-MS) provides a highly selective method for both quantitative and non-targeted analysis of steroids. mdpi.com This combined approach leverages the separation of molecules by their retention time (LC), drift time (IM), and mass-to-charge ratio (MS), significantly enhancing the confidence of compound identification. mdpi.com

Table 2: Advantages of IM-MS in Steroid Analysis

| Feature | Benefit |

|---|---|

| Isomer Separation | Differentiates between structurally similar steroids (isomers) that have the same mass. nih.govcleancompetition.org |

| Increased Selectivity | Provides an additional separation dimension beyond chromatography and m/z. mdpi.com |

| Noise Reduction | Can filter out chemical noise, improving the signal-to-noise ratio for target analytes. mdpi.comste-mart.com |

| Structural Information | The measured collision cross-section (CCS) provides insights into the ion's three-dimensional structure. youtube.com |

Isotope Labeling Techniques for Pathway Elucidation and Mechanistic Studies

Isotope labeling is an indispensable tool for elucidating metabolic pathways and studying the kinetics of steroid biosynthesis and metabolism. nih.gov This technique involves introducing atoms with stable, non-radioactive heavy isotopes (like ¹³C, ²H, or ¹⁵N) into a precursor molecule. youtube.comisotope.com By tracing the path of these labeled atoms through various enzymatic reactions, scientists can map the transformation of one compound into another.

In the context of this compound, a precursor like androstenedione could be synthesized with ¹³C labels. When introduced into a biological system (e.g., adrenal cell cultures), the labeled carbon atoms would be incorporated into subsequent metabolites, including this compound. Analysis by mass spectrometry can then distinguish between the labeled (newly synthesized) and unlabeled (endogenous) pools of the steroid, allowing for the study of its formation and turnover. nih.gov

The use of doubly labeled precursors (e.g., with ³H and ¹⁴C) can also be employed to study metabolic patterns, although researchers must be cautious of potential isotope effects, where the difference in mass between isotopes can slightly alter reaction rates. mssm.edu These studies are fundamental to understanding the precise sequence of enzymatic reactions and the factors that regulate the steroidogenic pathway. nih.govyoutube.com

Chromatographic Separation Techniques for Steroid Isolation and Characterization

Chromatographic techniques are essential for the initial isolation and purification of steroids from complex biological extracts before their detailed characterization. nih.gov The choice of technique depends on the specific research goal, such as the scale of purification and the required resolution.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is widely used for the analytical and preparative separation of steroids. Fast liquid chromatography methods, utilizing columns with smaller particles (e.g., 3 µm), can significantly reduce analysis times, allowing for high-throughput screening of samples, which is particularly useful for analyzing fractions during enzyme purification or for kinetic studies. nih.gov

Thin-Layer Chromatography (TLC): TLC is a valuable and cost-effective method for the qualitative analysis and separation of steroid metabolites. nih.gov It can be used to resolve regioselective and stereospecific androgen metabolites produced by enzymes like cytochrome P-450. nih.gov

Gas Chromatography (GC): As mentioned earlier, GC offers very high resolution for separating volatile compounds. Its coupling with MS is a standard for comprehensive steroid profiling. nih.gov

The combination of these chromatographic methods allows for the robust isolation and characterization of this compound and related metabolites, which is a prerequisite for subsequent structural elucidation and quantitative analysis. nih.govnih.gov

Comparative Biochemical Perspectives of 18 Hydroxylated Steroids

Microbial Biotransformation Models and Their Enzymatic Capacities

Microbial biotransformation is a powerful tool for producing novel and valuable steroid compounds through the action of microbial enzymes. slideshare.netwikipedia.org Fungi and bacteria possess a vast arsenal (B13267) of enzymes, particularly cytochrome P450 (CYP) monooxygenases, capable of catalyzing regio- and stereoselective hydroxylations on the steroid nucleus. nih.govnih.gov The compound androst-4-ene-3,17-dione (AD) is a common substrate used in these biotransformations to produce a wide array of hydroxylated derivatives. nih.gov

Numerous studies have documented the microbial hydroxylation of androst-4-ene-3,17-dione at various positions. For instance, fungi like Aspergillus and Fusarium species can introduce hydroxyl groups at the 7β, 11α, and 14α positions. oup.com The fungus Rhizopus arrhizus is known for its 6β-hydroxylation activity, while Cochliobolus lunatus is used industrially for 11β-hydroxylation. nih.govresearchgate.net Bacterial systems also show diverse capabilities; Bacillus species can catalyze 15β-hydroxylation, and Corynebacterium species are used for 9α-hydroxylation. nih.govelsevierpure.com

Despite this broad enzymatic capacity for hydroxylating the androstane (B1237026) skeleton, the microbial production of 18-hydroxy-4-androstene-3,17-dione has not been prominently reported in scientific literature. Research has largely focused on hydroxylations at other positions that yield key precursors for different classes of steroid drugs. nih.govnih.govsci-hub.box Hydroxylation of the C19 methyl group, which is structurally adjacent to the C18 methyl group, has been reported in some fungi, such as Isaria farinosa, but this remains a less common transformation compared to others. nih.govasm.org The lack of established microbial models for 18-hydroxylation of androst-4-ene-3,17-dione suggests that the specific enzymes required for this transformation are either rare in microorganisms or have not yet been discovered and characterized for this purpose.

Table 1: Examples of Microbial Biotransformation of Androst-4-ene-3,17-dione (AD)

| Microorganism | Enzyme Class (if known) | Position of Hydroxylation | Major Product(s) | Reference(s) |

|---|---|---|---|---|

| Aspergillus niger | Cytochrome P450 | 11α | 11α-Hydroxy-AD | nih.gov |

| Bacillus sp. (BaCYP106A6) | Cytochrome P450 | 15β | 15β-Hydroxy-AD | nih.gov |

| Cochliobolus lunatus | Cytochrome P450 (CYP103168) | 11β | 11β-Hydroxy-AD | nih.gov |

| Corynebacterium sp. | Steroid 9α-hydroxylase | 9α | 9α-Hydroxy-AD | elsevierpure.com |

| Fusarium oxysporum | Cytochrome P450 | 14α | 14α-Hydroxy-AD | oup.com |

| Rhizopus arrhizus | Cytochrome P450 | 6β | 6β-Hydroxy-AD | researchgate.net |

| Streptomyces avermitilis (CYP154C2) | Cytochrome P450 | 2α | 2α-Hydroxy-AD | asm.org |

In Vitro Enzyme System Characterization Across Biological Sources

In contrast to the microbial world, 18-hydroxylation is a well-characterized and vital enzymatic reaction in mammals. This compound is known to be synthesized in the adrenal glands and serves as a direct precursor to the mineralocorticoid aldosterone (B195564). ontosight.ai The key enzyme responsible for this transformation is aldosterone synthase , also known as steroid 18-hydroxylase or CYP11B2. ontosight.aiwikipedia.org

Aldosterone synthase (CYP11B2) is a cytochrome P450 enzyme located in the inner mitochondrial membrane of cells within the zona glomerulosa of the adrenal cortex. wikipedia.orgnih.gov It exhibits a unique trifunctional catalytic activity, performing three sequential reactions on its primary substrate, 11-deoxycorticosterone:

11β-hydroxylation: Conversion of 11-deoxycorticosterone to corticosterone (B1669441).

18-hydroxylation: Conversion of corticosterone to 18-hydroxycorticosterone (B144385).

18-oxidation: Conversion of 18-hydroxycorticosterone to aldosterone. wikipedia.orgnih.gov

The biosynthesis of this compound involves the action of this enzyme on the C19 steroid androstenedione (B190577). ontosight.ai While the primary pathway to aldosterone involves C21 steroid precursors, the formation of this compound demonstrates the enzyme's ability to recognize and hydroxylate C19 steroids as well. In vitro studies of purified CYP11B2 have shown that it possesses both high 11β-hydroxylase and lower, but crucial, 18-hydroxylase and 18-oxidase activities. nih.gov The low processivity of the enzyme, which results in the release of intermediates like corticosterone and 18-hydroxycorticosterone, is thought to be a mechanism for controlling the rate of aldosterone production. nih.govnih.gov

This mammalian enzyme system stands in contrast to characterized bacterial steroid hydroxylases, which typically exhibit high regioselectivity for other positions on the steroid core and have not been shown to perform 18-hydroxylation. For example, in vitro assays with CYP106A6 from Bacillus sp. and CYP154C2 from Streptomyces avermitilis convert androstenedione to 15β-hydroxy-AD and 2α-hydroxy-AD, respectively. nih.govasm.org

Table 2: Characterization of Key Steroid Hydroxylase Systems

| Enzyme System | Biological Source | Subcellular Location | Substrate(s) | Catalytic Activity | Reference(s) |

|---|---|---|---|---|---|

| Aldosterone Synthase (CYP11B2) | Human Adrenal Gland (Zona Glomerulosa) | Mitochondria | Deoxycorticosterone, Corticosterone, Androstenedione | 11β-Hydroxylation, 18-Hydroxylation, 18-Oxidation | ontosight.aiwikipedia.orgnih.gov |

| Steroid 11β-Hydroxylase (CYP11B1) | Human Adrenal Gland (Zona Fasciculata) | Mitochondria | Deoxycorticosterone, 11-Deoxycortisol | 11β-Hydroxylation | wikipedia.orgnih.gov |

| BaCYP106A6 | Bacillus sp. | Cytoplasm (when heterologously expressed) | Progesterone, Androstenedione | 15β-Hydroxylation | nih.gov |

| CYP154C2 | Streptomyces avermitilis | Cytoplasm (when heterologously expressed) | Testosterone (B1683101), Androstenedione | 2α-Hydroxylation | asm.org |

Species-Specific Differences in 18-Hydroxylation and Metabolism

The metabolism of C19 steroids, including the potential for 18-hydroxylation, varies significantly across different species and even within different tissues of the same organism. This diversity is largely due to differences in the expression, regulation, and substrate specificity of the steroidogenic enzymes involved.

A prime example of species-specific evolution is the human CYP11B family. Humans possess two distinct but closely related genes, CYP11B1 and CYP11B2, which are 93% identical at the sequence level but have different functions and are expressed in different zones of the adrenal cortex. wikipedia.org CYP11B1 encodes steroid 11β-hydroxylase, which is crucial for cortisol synthesis in the zona fasciculata, while CYP11B2 encodes aldosterone synthase, solely responsible for aldosterone synthesis via 18-hydroxylation in the zona glomerulosa. nih.govnih.gov This clear division of labor is not universal, and in other species, a single enzyme may be responsible for both glucocorticoid and mineralocorticoid synthesis.

The metabolism of androstenedione also shows marked differences depending on the species and developmental stage. In the developing mouse testis, the conversion of androstenedione to the potent androgen testosterone is not a simple one-step reaction within Leydig cells. Instead, it appears to require a "two-cell" mechanism, with different isoforms of 17β-hydroxysteroid dehydrogenase (17βHSD) being expressed in Leydig cells and Sertoli cells at different points in development. oup.com This indicates that androstenedione is shuttled between cell types for its complete conversion to testosterone.

Furthermore, studies on isolated rat Leydig cells have shown that the primary androgenic product changes as the cells mature. Progenitor Leydig cells predominantly produce androsterone, immature cells produce 3α-androstanediol, and only mature adult Leydig cells secrete testosterone as the main product. oup.com This demonstrates a dynamic shift in metabolic pathways within a single species over its lifespan. In avian species, maternal androgens like testosterone and androstenedione deposited in the egg yolk are rapidly metabolized by the embryo into other compounds, such as etiocholanolone, suggesting that the biological effects may be mediated by these metabolites rather than the parent hormones. nih.gov

These examples underscore that the fate of androstenedione is highly variable. While its conversion to this compound is a specific reaction in the human adrenal gland, its metabolism in other species and tissues can lead to a diverse array of other androgens and metabolites, dictated by the unique enzymatic machinery present in each biological context.

Table 3: Species-Specific Aspects of Androstenedione (AD) Metabolism

| Species | Tissue/Cell Type | Key Metabolic Process | Primary Enzyme(s) | Main Product(s) from AD Pathway | Reference(s) |

|---|---|---|---|---|---|

| Human | Adrenal Gland (Zona Glomerulosa) | 18-Hydroxylation | Aldosterone Synthase (CYP11B2) | 18-Hydroxy-AD, Aldosterone | ontosight.ai |

| Human | Adrenal Gland (Zona Fasciculata) | 11β-Hydroxylation of precursors | 11β-Hydroxylase (CYP11B1) | Cortisol (from other precursors) | wikipedia.org |

| Mouse (Fetal/Neonatal) | Testis (Leydig & Sertoli Cells) | 17-Keto reduction (two-cell model) | 17βHSD isoforms | Testosterone | oup.com |

| Rat (Pubertal) | Leydig Cells | 5α-Reduction and 3α-Reduction | 5α-Reductase, 3αHSD | Androsterone, 3α-Androstanediol | oup.com |

| Bird (Embryo) | Embryonic Tissues | Metabolism of maternal androgens | Various metabolic enzymes | Etiocholanolone | nih.gov |

Compound Index

Advanced Research Directions on 18 Hydroxy 4 Androstene 3,17 Dione

Elucidation of Regulatory Mechanisms for 18-Hydroxylase Activity

The formation of 18-hydroxy-4-androstene-3,17-dione is catalyzed by an 18-hydroxylase enzyme. Research indicates that cytochrome P450 11B2 (CYP11B2), also known as aldosterone (B195564) synthase, is capable of oxidizing androstenedione (B190577) to produce 18-hydroxyandrostenedione. nih.gov This positions the regulation of this compound synthesis squarely within the complex control network of CYP11B2.

The expression and activity of CYP11B2 are primarily under the control of the renin-angiotensin-aldosterone system (RAAS) and plasma potassium levels. nih.govwikipedia.org Angiotensin II, a key effector of the RAAS, and elevated potassium concentrations stimulate the transcription of the CYP11B2 gene, which is located on chromosome 8. researchgate.netsemanticscholar.org This stimulation leads to increased synthesis of the aldosterone synthase enzyme, and consequently, an enhanced capacity for 18-hydroxylation of its substrates, including androstenedione.

Furthermore, adrenocorticotropic hormone (ACTH) can also influence CYP11B2 activity, albeit to a lesser extent than angiotensin II and potassium. nih.gov Studies have shown that ACTH can modulate the expression of genes involved in steroidogenesis. nih.gov The regulation of 18-hydroxycortisol and 18-oxocortisol, other products of 18-hydroxylation, is also shown to be dependent on ACTH, suggesting a broader role for this hormone in the control of 18-hydroxylase activity. nih.gov

Recent investigations have also uncovered epigenetic mechanisms in the regulation of CYP11B2. DNA methylation patterns within the promoter region of the CYP11B2 gene have been shown to influence its expression. semanticscholar.org Hypomethylation, or a decrease in DNA methylation, is associated with increased gene expression and aldosterone synthesis, a process that can be induced by a low-salt diet or angiotensin II infusion. nih.gov This epigenetic control adds another layer of complexity to the regulation of 18-hydroxylase activity and, by extension, the production of this compound.

It is important to note that there are some conflicting findings. One study reported that the conversion of androstenedione by CYP11B2 was negligible, suggesting that other enzymes might be involved or that the catalytic efficiency is highly dependent on specific conditions. nih.gov

Table 1: Key Regulators of CYP11B2 (Aldosterone Synthase) Activity

| Regulator | Primary Effect on CYP11B2 | Implication for this compound Synthesis |

| Angiotensin II | Upregulates gene transcription | Increased synthesis |

| Potassium (K+) | Upregulates gene transcription | Increased synthesis |

| ACTH | Modulates expression | Potential for increased synthesis |

| DNA Methylation | Hypomethylation increases expression | Increased synthesis |

Structural Biology and Enzyme Engineering of 18-Hydroxylases

Understanding the three-dimensional structure of the enzymes responsible for 18-hydroxylation is paramount for deciphering their function and for the potential development of targeted inhibitors. The primary enzyme implicated in the formation of this compound is aldosterone synthase (CYP11B2).

The crystal structure of human CYP11B2 has been resolved, providing invaluable insights into its active site and substrate binding. nih.gov The active site is characterized by a hydrophobic cavity that accommodates steroid molecules. nih.gov Studies comparing CYP11B2 with its closely related isoenzyme, CYP11B1 (11β-hydroxylase), have revealed subtle but critical differences in their active sites that determine their distinct catalytic activities. While both enzymes can perform 11β-hydroxylation, CYP11B2 possesses the unique ability to carry out subsequent 18-hydroxylation and 18-oxidation to produce aldosterone. nih.gov

Research on the interaction of androstenedione with CYP11B2 has shown that the enzyme can indeed catalyze its 11β-hydroxylation and 18-hydroxylation. nih.gov The steady-state kinetic parameters for the 11β-hydroxylation of androstenedione by CYP11B2 were found to be similar to those for its classic substrate, 11-deoxycorticosterone. nih.gov This suggests that androstenedione is a viable substrate for this enzyme.

Enzyme engineering represents a promising frontier for modifying the properties of 18-hydroxylases. nih.govnih.gov By introducing specific mutations into the amino acid sequence of enzymes like CYP11B2, it is possible to alter their substrate specificity, catalytic efficiency, and stability. While research in this area is ongoing, the detailed structural information available for CYP11B2 provides a solid foundation for rational enzyme design. nih.gov Such engineered enzymes could be utilized for the biotechnological production of specific hydroxysteroids or to create cellular models for studying steroid metabolism.

Table 2: Reported Catalytic Activities of CYP11B2 with Different Substrates

| Substrate | Products | Reported Catalytic Efficiency | Reference |

| 11-Deoxycorticosterone | Corticosterone (B1669441), 18-Hydroxycorticosterone (B144385), Aldosterone | High | nih.gov |

| Androstenedione | 11β-Hydroxyandrostenedione, 18-Hydroxyandrostenedione | Similar 11β-hydroxylation kinetics to 11-deoxycorticosterone | nih.gov |

| Progesterone | 11β-Hydroxyprogesterone, 18-Hydroxyprogesterone | - | nih.gov |

| Cortisol | 18-Hydroxycortisol, 18-Oxocortisol | Efficient 18-hydroxylation | nih.gov |

Development of Novel Analytical Strategies for Endogenous 18-Hydroxysteroids

The accurate measurement of endogenous 18-hydroxysteroids, including this compound, is crucial for understanding their physiological and pathological significance. The development of sensitive and specific analytical methods is therefore a key area of research.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis, offering significant advantages over traditional immunoassays in terms of specificity and the ability to measure multiple analytes simultaneously. nih.govnih.govnih.govendocrine-abstracts.org Various LC-MS/MS methods have been developed for the quantification of a wide range of steroids, including 18-hydroxycorticosteroids like 18-hydroxycortisol and 18-oxocortisol, in biological matrices such as plasma and urine. nih.govnih.govendocrine-abstracts.org

These methods typically involve a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to isolate the steroids from the complex biological matrix. nih.gov This is followed by chromatographic separation, usually using a reversed-phase column, to separate the different steroid isomers. nih.gov The separated steroids are then ionized, often using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The use of stable isotope-labeled internal standards is a common practice to ensure accurate quantification. nih.gov

While specific methods exclusively for this compound are not yet widely reported in the literature, the established methodologies for other hydroxy-androgens and corticosteroids are readily adaptable. For instance, methods for the simultaneous quantitation of nine hydroxy-androgens have been developed, demonstrating the feasibility of analyzing such compounds. nih.gov The separation of highly hydrophilic steroids, such as 18-hydroxycorticosterone and potentially this compound, can be achieved through careful optimization of the liquid chromatography gradient.

Future developments in this area may include the use of high-resolution mass spectrometry (HRMS) for untargeted steroid profiling, which could lead to the discovery of novel steroid metabolites. elsevierpure.com Additionally, advancements in sample preparation techniques, such as micro-extraction methods, aim to reduce sample volume and improve throughput. lcms.cz

Table 3: Key Parameters of a Representative LC-MS/MS Method for 18-Hydroxysteroids

| Parameter | Description |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Types | Plasma, Urine |

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |

| Chromatographic Separation | Reversed-Phase High-Performance Liquid Chromatography (HPLC) |

| Ionization | Electrospray Ionization (ESI) |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Quantification | Stable Isotope Dilution |

Q & A

Basic Research Questions

Q. What enzymatic pathways are involved in the hydroxylation of 4-androstene-3,17-dione derivatives, and how can they be optimized for 18-hydroxy-4-androstene-3,17-dione synthesis?

- Methodological Answer : Hydroxylation of steroidal substrates like 4-androstene-3,17-dione (AD) is mediated by cytochrome P450 enzymes (e.g., 3-ketosteroid 9α-hydroxylase, KSH) or bacterial hydroxylases. For example, Mycobacterium fortuitum and Bacillus subtilis engineered with KSH (comprising KshA and KshB subunits) can hydroxylate AD at specific positions using NADH as a cofactor . To optimize 18-hydroxylation, researchers may employ site-directed saturation mutagenesis (SDSM) to modify enzyme regioselectivity or co-express dehydrogenases (e.g., glucose 1-dehydrogenase) for NADH regeneration .

| Enzyme | Substrate | Product | Yield/Activity | Reference |

|---|---|---|---|---|

| KSH (KshA/KshB) | AD | 9α-hydroxy-AD | 85% conversion | |

| Engineered M. fortuitum | Phytosterols | 9α-hydroxy-AD | 1.2 g/L (batch culture) |

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or LC-MS/MS is preferred for specificity. For instance, reverse-phase HPLC using C18 columns with chloroform/methanol gradients resolves steroidal derivatives (e.g., 9α-hydroxy-AD) with ≥98% purity . LC-MS/MS protocols validated for boldenone analogs (structurally similar steroids) can be adapted, using deuterated internal standards to correct matrix effects .

Q. How do substrate modifications (e.g., steroidal backbone unsaturation) influence binding affinity to steroid-processing enzymes?

- Methodological Answer : Computational docking and free-energy binding calculations (e.g., steered molecular dynamics) reveal that C4=C5 unsaturation in AD derivatives alters interactions with aromatase or hydroxylases. For example, ∆1-dehydrogenation increases substrate rigidity, enhancing binding to 3-ketosteroid-∆1-dehydrogenase by ~3 kJ/mol compared to saturated analogs . Experimental validation via enzyme kinetics (e.g., Km and Vmax measurements) is critical .

Advanced Research Questions

Q. How can metabolic engineering strategies improve the microbial production yield of this compound from steroidal precursors?

- Methodological Answer : Key approaches include:

- Gene knockout : Disrupting competing pathways (e.g., ∆1-dehydrogenase in M. fortuitum) to prevent byproduct formation .

- Co-expression systems : Combining hydroxylases with NADH-regenerating enzymes (e.g., glucose 1-dehydrogenase) in B. subtilis improves cofactor availability, boosting 9α-hydroxy-AD titers by 40% .

- Substrate engineering : Phytosterols (e.g., sitosterol) are cost-effective precursors; side-chain cleavage efficiency is optimized via katG or kstD gene modulation .

Q. What experimental designs address contradictory data in steroid residue analysis (e.g., conflicting results from different animal tissues)?

- Methodological Answer : Contradictions often arise from substrate-specific metabolism (e.g., boldenone precursors like ADD vs. AED). To mitigate this:

- Use isotope-labeled internal standards (e.g., ¹³C₃-AD) for precise quantification .

- Standardize sampling protocols (e.g., liver vs. muscle tissues) and validate methods across matrices via inter-laboratory studies .

- Apply multivariate statistical analysis to distinguish endogenous vs. exogenous steroid sources .

Q. How does 18-hydroxylation impact the biological activity of 4-androstene-3,17-dione derivatives compared to other hydroxylated analogs?

- Methodological Answer : Position-specific hydroxylation alters receptor binding and metabolic fate. For example:

- 9α-hydroxy-AD is a precursor for corticosteroid synthesis, while 19-hydroxy-AD may exhibit estrogenic activity .

- Comparative studies using in vitro assays (e.g., aromatase inhibition) and in silico modeling (e.g., molecular docking with P450 enzymes) quantify activity differences .

Data Contradiction and Resolution

Q. How do researchers resolve contradictory data arising from substrate-specific variations in steroid transformation studies?

- Methodological Answer : For conflicting results (e.g., variable boldenone residues in livestock):

- Conduct controlled in vivo trials with standardized diets to rule out phytosterol interference .

- Use CRISPR-Cas9-engineered microbial models (e.g., Rhodococcus spp.) to isolate hydroxylation pathways and minimize side reactions .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.